N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethoxy group at the 6th position of the benzothiazole ring, a fluorine atom on the benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a base-promoted intramolecular C–S bond coupling cyclization of N-substituted-2-halophenylthioureas or related compounds in dioxane.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the benzothiazole ring.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the benzothiazole ring.
Reduction Products: Reduced forms of the benzothiazole ring.
Hydrolysis Products: Corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 2-amino-6-ethoxybenzothiazole derivatives
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom and the sulfonamide group, which confer distinct chemical properties and potential biological activities. Compared to other benzothiazole derivatives, this compound may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S2/c1-2-21-11-5-8-13-14(9-11)22-15(17-13)18-23(19,20)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFNXCRXSYSXJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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